Lupeolic acid

描述

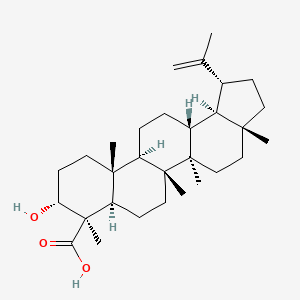

Structure

3D Structure

属性

IUPAC Name |

(1R,3aR,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-3a,5a,5b,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-8-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3/c1-18(2)19-10-13-26(3)16-17-28(5)20(24(19)26)8-9-21-27(4)14-12-23(31)30(7,25(32)33)22(27)11-15-29(21,28)6/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)/t19-,20+,21+,22+,23+,24+,26+,27+,28+,29+,30+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJYXELDYSTZFI-XSDHLHMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C(=O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H]([C@]([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C(=O)O)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the physicochemical properties of Lupeolic acid

An In-depth Technical Guide on the Physicochemical Properties of Lupeolic Acid

Introduction

This compound is a pentacyclic triterpenoid of the lupane series, a class of natural compounds recognized for their diverse pharmacological activities.[1] Found in various plant species, including Boswellia sacra and Piper auritum, it has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and anti-proliferative effects.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental methodologies for their determination, and illustrates its interaction with a key biological signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for understanding its behavior in biological systems and for the formulation of potential drug delivery systems.

| Property | Value | Source |

| Molecular Formula | C₃₀H₄₈O₃ | [3][4][5] |

| Molecular Weight | 456.7 g/mol | [2][3] |

| Physical Form | Solid | [6] |

| Boiling Point | 550.0 ± 33.0 °C (Predicted) | |

| Density | 1.065 ± 0.06 g/cm³ (Predicted) | [7] |

| pKa | 4.51 ± 0.70 (Predicted) | |

| LogP (XLogP3) | 9.1 (Computed) | [3] |

| Water Solubility | 1.3 x 10⁻⁴ g/L (Calculated, 25°C) | [8] |

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for drug discovery and development. The following section outlines standard experimental protocols applicable to the characterization of triterpenoids like this compound.

Determination of Solubility

The solubility of a compound is a critical factor influencing its absorption and bioavailability. Due to the hydrophobic nature of triterpenoids, solubility is often low in aqueous media but higher in organic solvents.[9]

Methodology: Shake-Flask Method

This is a standard method for determining the equilibrium solubility of a compound.

-

Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, methanol, ethyl acetate) in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After agitation, the samples are allowed to stand, allowing undissolved solute to settle. The supernatant is then carefully collected and filtered through a fine-pore filter (e.g., 0.45 µm) to remove any remaining solid particles.[10]

-

Quantification: The concentration of this compound in the filtered supernatant is determined using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[11] A calibration curve prepared with known concentrations of this compound is used for accurate quantification.

-

Calculation: The solubility is expressed in units such as mg/mL or mol/L.

Determination of Melting Point and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to determine the melting point and study the thermal behavior of a substance.

Methodology: Differential Scanning Calorimetry (DSC)

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Instrumentation: The sample and reference pans are placed in the DSC cell.

-

Thermal Program: The cell is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen gas flow).

-

Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Analysis: A plot of heat flow versus temperature (a thermogram) is generated. An endothermic peak indicates melting, and the onset or peak temperature of this event is taken as the melting point.[12]

Determination of Lipophilicity (LogP)

The partition coefficient (P) or its logarithm (LogP) is a measure of a compound's differential solubility in two immiscible phases, typically octanol and water. It is a key indicator of a drug's ability to cross biological membranes.

Methodology: HPLC Method (Reverse-Phase)

This method estimates LogP based on the retention time of the compound on a reverse-phase HPLC column.

-

System Setup: A reverse-phase HPLC system (e.g., C18 column) is used with a mobile phase consisting of a mixture of an organic solvent (like methanol or acetonitrile) and water.[13]

-

Calibration: A series of standard compounds with known LogP values are injected into the system, and their retention times (t_R) are recorded. A calibration curve is generated by plotting the known LogP values against the logarithm of the retention factor (k), where k = (t_R - t₀) / t₀ (t₀ is the column dead time).

-

Sample Analysis: this compound is dissolved in a suitable solvent and injected into the HPLC system under the same conditions. Its retention time is measured.

-

Calculation: The retention factor (k) for this compound is calculated, and its LogP value is determined by interpolation from the calibration curve.

Biological Activity and Signaling Pathway

This compound and its derivatives have been shown to modulate critical intracellular signaling pathways involved in cell proliferation and survival. The acetylated form, Acetyl-lupeolic acid (ac-LA), has been identified as a potent inhibitor of the Akt signaling pathway, which is frequently dysregulated in cancer.[14]

Akt Signaling Pathway Inhibition by Acetyl-Lupeolic Acid

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Acetyl-lupeolic acid has been shown to inhibit this pathway by directly binding to the pleckstrin homology (PH) domain of Akt.[14] This allosteric inhibition prevents the phosphorylation and subsequent activation of Akt. The downstream consequences of this inhibition include the reduced activity of mTOR and other key effectors, ultimately leading to the suppression of pro-survival signals and the induction of apoptosis in cancer cells.[14]

Caption: Inhibition of the Akt signaling pathway by Acetyl-Lupeolic Acid.

Conclusion

This compound is a promising natural compound with significant therapeutic potential. A thorough understanding of its physicochemical properties, as detailed in this guide, is fundamental for its advancement from preclinical research to potential clinical applications. The standardized protocols provided herein serve as a valuable resource for researchers engaged in the characterization of this compound and other related triterpenoids. Furthermore, elucidating its mechanism of action, such as the inhibition of the Akt pathway, provides a rational basis for its exploration in cancer therapy and other disease areas.

References

- 1. This compound | 87355-32-6 | MDA35532 | Biosynth [biosynth.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. This compound | C30H48O3 | CID 90644330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. This compound | 87355-32-6 | MOLNOVA [molnova.com]

- 6. This compound [sigmaaldrich.com]

- 7. This compound CAS#: 87355-32-6 [m.chemicalbook.com]

- 8. CAS # 87355-32-6, this compound, 3alpha-Hydroxylup-20(29)-en-24-oic acid - chemBlink [chemblink.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Physicochemical Characterization and Biological Activities of the Triterpenic Mixture α,β-Amyrenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Determination of Pentacyclic Triterpenoids in Plant Biomass by Porous Graphitic Carbon Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

An In-depth Technical Guide to the Natural Sources and Extraction of Lupeolic Acid from Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupeolic acid, a pentacyclic triterpenoid, has garnered significant interest within the scientific community for its potential therapeutic properties. As a derivative of the more commonly known lupeol, this compound and its acetylated form have demonstrated promising anti-inflammatory and anti-cancer activities. This technical guide provides a comprehensive overview of the primary plant sources of this compound, detailed methodologies for its extraction and quantification, and an exploration of its molecular mechanism of action, specifically focusing on the inhibition of the Akt signaling pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is found in a variety of plant species, though its concentration can vary significantly. The two most prominent and well-documented sources are the oleogum resin of Boswellia species, commonly known as frankincense, and the leaves of Piper auritum.

Boswellia Species (Frankincense)

The oleogum resin of various Boswellia species, particularly Boswellia carterii, is a rich source of a complex mixture of boswellic acids and other triterpenoids, including this compound and its acetylated derivative, acetyl-lupeolic acid.[1] The total content of boswellic and lupeolic acids in commercial frankincense products can range from 0.4% to as high as 35.7% by weight.[1]

Piper auritum (Mexican Pepperleaf)

Piper auritum, also known as Hoja Santa, is a perennial shrub native to Mesoamerica whose leaves are used in traditional medicine and cuisine. While the leaves are known to contain a variety of bioactive compounds, specific quantitative data on the concentration of this compound in Piper auritum is not extensively reported in the available scientific literature. However, various extraction methods have been applied to its leaves to isolate different classes of compounds.

Quantitative Analysis of this compound in Plant Material

Accurate quantification of this compound in plant extracts is crucial for standardization and pharmacological studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the most common and accurate method for this purpose.

Table 1: Quantitative Data of this compound and Acetyl-Lupeolic Acid in Boswellia Species Oleogum Resins

| Boswellia Species | This compound (LA) (µg/mg of resin) | Acetyl-Lupeolic Acid (ALA) (µg/mg of resin) | Total LA and ALA (µg/mg of resin) | Reference |

| B. sacra | 1.8 | 1.5 | 3.3 | (Schmiech et al., 2019) |

| B. dalzielli | 0.8 | 0.5 | 1.3 | (Schmiech et al., 2019) |

| B. papyrifera | 2.1 | 1.2 | 3.3 | (Schmiech et al., 2019) |

| B. serrata | 5.2 | 2.8 | 8.0 | (Schmiech et al., 2019) |

| B. carterii | 1.9 | 1.1 | 3.0 | (Schmiech et al., 2019) |

| B. neglecta | 0.3 | 0.2 | 0.5 | (Schmiech et al., 2019) |

| B. rivae | 0.4 | 0.3 | 0.7 | (Schmiech et al., 2019) |

| B. frereana | Not Detected | Not Detected | Not Detected | (Schmiech et al., 2019) |

| B. occulta | 1.2 | 0.9 | 2.1 | (Schmiech et al., 2019) |

Note: The data from Schmiech et al., 2019 was presented as a graphical representation; the values in this table are estimations derived from those visuals for illustrative purposes.

Experimental Protocols for Extraction and Isolation

The following protocols are composite methods based on established techniques for the extraction of triterpenoids from Boswellia resin and other plant materials. These should be considered as a starting point and may require optimization depending on the specific plant material and desired purity.

Protocol 1: Extraction of this compound from Boswellia carterii Oleogum Resin

This protocol focuses on the solvent-based extraction and initial purification of this compound from frankincense.

1. Material Preparation:

-

Grind the Boswellia carterii oleogum resin into a fine powder using a grinder.

2. Solvent Extraction:

-

Step 1: Defatting (Optional but Recommended):

-

Macerate the powdered resin in n-hexane at room temperature for 24 hours to remove non-polar compounds.

-

Filter the mixture and discard the hexane extract. Air-dry the resin residue.

-

-

Step 2: Ethanolic Extraction:

-

Extract the defatted resin powder with 95% ethanol using a Soxhlet apparatus for 24 hours.

-

Alternatively, perform exhaustive maceration with 95% ethanol at room temperature with constant stirring for 48-72 hours, replacing the solvent every 24 hours.

-

-

Step 3: Concentration:

-

Collect the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

-

3. Isolation and Purification:

-

Step 1: Acid-Base Partitioning:

-

Dissolve the crude extract in a minimal amount of diethyl ether.

-

Extract the ethereal solution with a 5% aqueous sodium bicarbonate solution. The acidic compounds, including this compound, will move to the aqueous phase as their sodium salts.

-

Separate the aqueous layer and acidify it to a pH of 2-3 with 2M hydrochloric acid to precipitate the acidic compounds.

-

Filter the precipitate, wash it with distilled water until neutral, and dry it.

-

-

Step 2: Column Chromatography:

-

Subject the dried precipitate to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (e.g., 8:2 or 7:3 v/v).

-

Visualize the spots by spraying with an anisaldehyde-sulfuric acid reagent and heating.

-

Pool the fractions containing the compound with an Rf value corresponding to a this compound standard.

-

-

Step 3: Recrystallization:

-

Recrystallize the pooled fractions from a suitable solvent system (e.g., methanol-water or acetone-water) to obtain pure this compound.

-

Protocol 2: General Extraction Procedure for Piper auritum Leaves

This protocol outlines a general approach for obtaining extracts from Piper auritum leaves, which can then be further fractionated to isolate this compound.

1. Material Preparation:

-

Air-dry the leaves of Piper auritum in the shade and then grind them into a coarse powder.

2. Sequential Solvent Extraction:

-

Step 1: Hexane Extraction:

-

Macerate the powdered leaves in n-hexane for 48 hours at room temperature with occasional shaking.

-

Filter the extract and concentrate it using a rotary evaporator. This fraction will contain non-polar compounds.

-

-

Step 2: Ethyl Acetate Extraction:

-

Air-dry the plant residue from the previous step and then extract it with ethyl acetate using the same maceration procedure.

-

Filter and concentrate the ethyl acetate extract. This fraction will contain compounds of intermediate polarity.

-

-

Step 3: Methanol Extraction:

-

Air-dry the plant residue again and extract it with methanol.

-

Filter and concentrate the methanolic extract, which will contain the most polar compounds.

-

3. Isolation of this compound:

-

The ethyl acetate fraction is the most likely to contain this compound.

-

This fraction can be subjected to further purification using column chromatography as described in Protocol 1 (Isolation and Purification, Step 2 and 3).

Visualization of Signaling Pathway and Experimental Workflow

Signaling Pathway of Acetyl-Lupeolic Acid

Acetyl-lupeolic acid has been shown to be a potent inhibitor of the PI3K/Akt signaling pathway, a critical pathway for cell survival and proliferation that is often dysregulated in cancer. Acetyl-lupeolic acid is thought to directly bind to the pleckstrin homology (PH) domain of Akt, preventing its recruitment to the cell membrane and subsequent activation. This inhibition leads to downstream effects, including the suppression of mTOR signaling.

Caption: Acetyl-Lupeolic Acid inhibits the PI3K/Akt signaling pathway.

Experimental Workflow for this compound Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from a plant source.

Caption: General workflow for this compound extraction and analysis.

Conclusion

This compound represents a promising natural compound with significant therapeutic potential. This guide has provided an in-depth overview of its primary plant sources, quantitative data, and detailed protocols for its extraction and isolation. The elucidation of its mechanism of action, particularly the inhibition of the Akt signaling pathway, provides a strong rationale for its further investigation in drug discovery programs. The methodologies and data presented herein are intended to equip researchers and scientists with the necessary information to advance the study of this valuable natural product. Future research should focus on optimizing extraction yields, exploring a wider range of plant sources, and conducting further preclinical and clinical studies to fully realize the therapeutic potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Biosynthesis Pathway of Lupeolic Acid in Medicinal Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupeolic acid, a pentacyclic triterpenoid found in a variety of medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. Understanding its biosynthesis is pivotal for enhancing its production through metabolic engineering and for the discovery of novel derivatives. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, from its initial precursors to the final oxidative modifications. It includes detailed experimental protocols for key analytical techniques, quantitative data on pathway intermediates and enzyme kinetics, and visual representations of the biochemical cascade and relevant experimental workflows.

Introduction

This compound is a specialized metabolite derived from the cyclization of squalene. Its biosynthesis is a multi-step enzymatic process that begins with the ubiquitous mevalonate (MVA) pathway in the cytoplasm of plant cells. This guide will delineate this intricate pathway, focusing on the key enzymatic players and their regulation.

The Biosynthesis Pathway of this compound

The formation of this compound is a sequential process involving three major stages:

-

Formation of the Isoprene Building Block: The journey begins with the MVA pathway, which converts acetyl-CoA into the fundamental C5 isoprene unit, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP).

-

Assembly of the Triterpenoid Backbone: IPP and DMAPP are condensed to form larger prenyl pyrophosphates. Two molecules of farnesyl pyrophosphate (FPP; C15) are joined head-to-head to create squalene (C30), a linear triterpene precursor.

-

Cyclization and Oxidation: Squalene undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized by lupeol synthase , a type of oxidosqualene cyclase (OSC), to produce lupeol. The final step is the oxidation of lupeol at the C-28 position to yield this compound. This crucial oxidation is catalyzed by a multifunctional cytochrome P450 monooxygenase from the CYP716A subfamily .[1][2][3][4][5] This enzyme successively oxidizes the C-28 methyl group of lupeol to a hydroxymethyl group, then to an aldehyde, and finally to a carboxylic acid, forming this compound (also known as betulinic acid).[4][5]

Diagram of the this compound Biosynthesis Pathway

Quantitative Data

Table 1: Lupeol and this compound Content in Various Medicinal Plants

| Plant Species | Tissue | Lupeol Content (mg/100g) | This compound Content (mg/100g) | Reference |

| Derris scandens | Crude Drug | 32.79 ± 0.91 | - | [6] |

| Albizia procera | Crude Drug | 21.44 ± 0.89 | - | [6] |

| Diospyros rhodocalyx | Crude Drug | 40.72 ± 0.40 | - | [6] |

| Olea europaea (Olive) | Fruit | 300 | - | [7] |

| Aloe vera | Dried Leaf | 28000 | - | [7] |

| Mangifera indica (Mango) | Pulp | 0.18 | - | [7] |

| Ulmus spp. (Elm) | Bark | 80000 | - | [7] |

| Boswellia spp. | Oleogum Resin | Variable | 0.4% to 35.7% (total triterpenic acids) | [8] |

| Platanus acerifolia | Dry Bark | - | 2400 - 3300 | [9] |

Note: Data for this compound is often reported as betulinic acid. "-" indicates data not reported in the cited source.

Table 2: Kinetic Parameters of Selected Triterpene Synthases

| Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Lupeol Synthase (LUP1) | Arabidopsis thaliana | 2,3-Oxidosqualene | ~10 | Not Reported | Not Reported | [10] |

| β-Amyrin Synthase (PNY) | Panax ginseng | 2,3-Oxidosqualene | ~25 | Not Reported | Not Reported | [11] |

| Cop2 (mutant 17H2) | Coprinus cinereus | FPP | ~1.6 | ~1.0 | 6.2 x 105 | [12] |

Note: Specific kinetic data for lupeol synthase from various medicinal plants is limited in the literature. The provided data offers a comparative context with other triterpene synthases.

Experimental Protocols

Protocol for Metabolite Profiling of this compound and its Precursors by GC-MS

This protocol outlines the extraction, derivatization, and analysis of triterpenoids from plant material.

4.1.1. Extraction

-

Homogenization: Weigh approximately 1 g of dried and homogenized plant material into a centrifuge tube.

-

Solvent Extraction: Add 10 mL of methanol. Sonicate the sample for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Supernatant Collection: Carefully transfer the supernatant to a new tube.

-

Repeat Extraction: Repeat the extraction process twice more to ensure complete extraction.

-

Solvent Evaporation: Combine the supernatants and evaporate to dryness under a stream of nitrogen.[13]

4.1.2. Derivatization (Silylation)

-

Reagent Preparation: Prepare a silylation reagent mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine in a 22:13:65 (v/v/v) ratio.[1]

-

Reaction: Add 100 µL of the silylation reagent to the dried extract.

-

Incubation: Tightly cap the vial and heat at 30°C for 2 hours.[1]

-

Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

4.1.3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890 GC (or equivalent).

-

Mass Spectrometer: Agilent 5975C inert MSD (or equivalent).

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Oven Program: Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 10 min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Volume: 1 µL (splitless).

-

MSD Parameters: Ion source temperature 230°C, quadrupole temperature 150°C, electron impact (EI) mode at 70 eV. Scan range m/z 50-800.

-

Identification: Compare mass spectra and retention times with authentic standards and/or spectral libraries (e.g., NIST).

Diagram of GC-MS Workflow for Triterpenoid Analysis

Protocol for Heterologous Expression and Functional Characterization of CYP716A Enzyme in Yeast

This protocol describes the expression of a candidate CYP716A gene in Saccharomyces cerevisiae and subsequent enzyme assay.

4.2.1. Yeast Transformation

-

Vector Construction: Clone the full-length cDNA of the candidate CYP716A gene into a yeast expression vector (e.g., pYES-DEST52) under the control of an inducible promoter (e.g., GAL1).

-

Yeast Strain: Use a suitable yeast strain, preferably one engineered for enhanced triterpene precursor supply.

-

Transformation: Transform the yeast with the expression vector using the lithium acetate/polyethylene glycol method.

-

Selection: Select for transformants on appropriate selection media.

4.2.2. Microsome Isolation

-

Cell Culture: Grow a 100 mL yeast culture in selective media to an OD600 of 2.0-2.5.[14]

-

Harvest Cells: Centrifuge the culture at 8,000 rpm for 10 min at 4°C.[14]

-

Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 0.6 M sorbitol) with protease inhibitors. Lyse the cells using glass beads and vigorous vortexing.[14]

-

Differential Centrifugation:

-

Centrifuge the lysate at 10,000 x g for 15 min at 4°C to remove cell debris and mitochondria.

-

Transfer the supernatant to a new tube and centrifuge at ≥20,000 x g for 20 min at 4°C to pellet the microsomes.[15]

-

-

Resuspension: Gently wash the microsomal pellet with homogenization buffer and resuspend in a minimal volume of storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 20% glycerol). Determine the protein concentration.[16]

4.2.3. Enzyme Assay

-

Reaction Mixture: In a microcentrifuge tube, combine:

-

100 µg of microsomal protein

-

50 µM Lupeol (substrate, dissolved in DMSO)

-

1 mM NADPH (cofactor)

-

100 mM potassium phosphate buffer (pH 7.4) to a final volume of 200 µL.

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours with shaking.

-

Quenching and Extraction: Stop the reaction by adding 200 µL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases.

-

Analysis: Analyze the ethyl acetate fraction by GC-MS or LC-MS to identify and quantify the reaction products (this compound and intermediates).

Protocol for Gene Expression Analysis by qRT-PCR

This protocol details the quantification of lupeol synthase and CYP716A gene expression using the 2-ΔΔCt method.

4.3.1. RNA Isolation and cDNA Synthesis

-

RNA Extraction: Isolate total RNA from plant tissue using a TRIzol-based method or a commercial plant RNA extraction kit.[17]

-

RNA Quality Control: Assess RNA integrity and concentration using a spectrophotometer and agarose gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit according to the manufacturer's instructions.[17]

4.3.2. Primer Design

-

Target Genes: Lupeol synthase and a candidate CYP716A gene.

-

Reference Gene: A stably expressed housekeeping gene (e.g., Actin, GAPDH, or Ubiquitin).

-

Design Parameters: Use software like Primer3 to design primers with a length of 18-24 bp, a Tm of 58-62°C, and a product size of 80-150 bp.[18] Verify primer specificity using Primer-BLAST.

4.3.3. qRT-PCR

-

Reaction Mixture: Prepare a 10 µL reaction containing:

-

5 µL 2x SYBR Green Master Mix

-

0.5 µL each of forward and reverse primers (10 µM)

-

1 µL of diluted cDNA

-

3 µL of nuclease-free water.

-

-

Thermal Cycling: Perform qPCR using a real-time PCR system with the following conditions:

-

Initial denaturation: 95°C for 10 min.

-

40 cycles of: 95°C for 15 s, 60°C for 1 min.

-

Melting curve analysis.[17]

-

4.3.4. Data Analysis (2-ΔΔCt Method)

-

Calculate ΔCt: For each sample, calculate the difference between the Ct value of the gene of interest and the Ct value of the reference gene (ΔCt = Cttarget - Ctreference).[6]

-

Calculate ΔΔCt: For each experimental sample, subtract the average ΔCt of the control group from the ΔCt of the experimental sample (ΔΔCt = ΔCtexperimental - ΔCtcontrol).[6]

-

Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.[6][19]

Diagram of Gene Expression Analysis Workflow

Logical Workflow for Enzyme Discovery and Characterization

The identification and characterization of enzymes in a biosynthetic pathway like that of this compound follows a logical progression of steps.

Conclusion

The biosynthesis of this compound is a complex but increasingly well-understood pathway. This guide provides a foundational understanding and practical protocols for researchers in the field. Future work will likely focus on elucidating the regulatory networks that control the expression of key biosynthetic genes and leveraging this knowledge for the high-level production of this compound and its derivatives in engineered microbial or plant systems.

References

- 1. Optimization of the derivatization protocol of pentacyclic triterpenes prior to their gas chromatography-mass spectrometry analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. CYP716A subfamily members are multifunctional oxidases in triterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toward a benign strategy for the manufacturing of betulinic acid - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC02641A [pubs.rsc.org]

- 10. lupeol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Two branches of the lupeol synthase gene in the molecular evolution of plant oxidosqualene cyclases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Improved selectivity of an engineered multi-product terpene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. toptipbio.com [toptipbio.com]

- 14. Microsome preparation [protocols.io]

- 15. assaygenie.com [assaygenie.com]

- 16. abcam.cn [abcam.cn]

- 17. Biotechnological production of betulinic acid and derivatives and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Designing and experimental evaluation of gene-specific primers of pea (Pisum sativum) defense proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. An improvement of the 2ˆ(–delta delta CT) method for quantitative real-time polymerase chain reaction data analysis - PMC [pmc.ncbi.nlm.nih.gov]

Lupeolic Acid: A Comprehensive Technical Guide on its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lupeolic acid, a pentacyclic triterpenoid belonging to the lupane family, has garnered significant interest in the scientific community for its potential therapeutic applications. Exhibiting a range of biological activities, including anti-inflammatory and anti-cancer properties, a thorough understanding of its chemical structure and physicochemical characteristics is paramount for its development as a pharmaceutical agent. This technical guide provides an in-depth overview of the structure, chemical formula, and key physicochemical properties of this compound, supplemented with experimental methodologies and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Chemical Structure and Formula

This compound is characterized by a five-ring carbon skeleton with a carboxylic acid functional group, distinguishing it from its precursor, lupeol.

Chemical Formula: C₃₀H₄₈O₃[1][2][3]

Molecular Weight: 456.7 g/mol [1][2]

IUPAC Name: (1R,3aR,5aR,5bR,7aR,8R,9R,11aR,11bR,13aR,13bR)-9-hydroxy-3a,5a,5b,8,11a-pentamethyl-1-(prop-1-en-2-yl)icosahydro-1H-cyclopenta[a]chrysene-8-carboxylic acid[4]

The structural representation of this compound is provided below, illustrating the intricate arrangement of its constituent atoms.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available for related compounds, specific experimentally determined values for all properties of this compound are not extensively reported in the literature. The table includes both computed and, where available, experimental data for comparison.

| Property | Value | Data Type | Reference |

| Molecular Formula | C₃₀H₄₈O₃ | - | [1][2][3] |

| Molecular Weight | 456.7 g/mol | - | [1][2] |

| Physical Form | Solid, Powder | Experimental | [4] |

| Melting Point | 215-216 °C (for Lupeol) | Experimental | [5] |

| Boiling Point | Not available | - | - |

| Density | Not available | - | - |

| pKa | Not available | - | - |

| Solubility | Soluble in 1-butanol and ethyl acetate; less soluble in ethanol, 2-propanol, methanol, acetone (for Oleanolic Acid, a related triterpenoid) | Experimental | [6] |

| Purity | >98% (HPLC) | Experimental | [1][3] |

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and characterization of this compound are crucial for consistent and reproducible research. The following sections outline generalized methodologies based on procedures reported for this compound and structurally related triterpenoids.

Isolation and Purification

This compound can be isolated from various plant sources, such as the resin of Boswellia species. A common method involves solvent extraction followed by chromatographic separation.

Protocol: Isolation of a Lupeol-Rich Fraction by Column Chromatography

This protocol, adapted from the isolation of a lupeol-rich fraction from Coccoloba uvifera L. leaves, can be modified for the purification of this compound.

-

Extraction:

-

Mix powdered plant material with n-hexane in a 1:10 (w/v) ratio.

-

Sonicate the mixture at 42 kHz and 25°C for 30 minutes.

-

Vacuum filter the mixture using Whatman™ 1 paper.

-

Remove the solvent using a rotary evaporator at 45°C and 200 rpm to obtain the crude extract.[7]

-

-

Column Chromatography:

-

Use a vertical chromatographic column (50 cm length, 1.5 cm diameter) packed with silica gel as the stationary phase.

-

Condition the column with 100 mL of 100% n-hexane.

-

Dissolve the crude extract in n-hexane (1:20 ratio) and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate:

-

100 mL of 100% n-hexane

-

200 mL of 95:5 n-hexane:ethyl acetate

-

100 mL of 80:20 n-hexane:ethyl acetate[7]

-

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing this compound.

-

Caption: Experimental workflow for the isolation of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Characteristic signals for the lupeol-type triterpene include those for the exocyclic methylene protons (H-29a and H-29b) and the proton at C-3.

-

¹³C NMR: Key resonances include those for the carbons of the double bond (C-20 and C-29) and the carbon bearing the hydroxyl group (C-3).[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions resulting from the cleavage of the pentacyclic structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of lupeol, a closely related compound, shows characteristic absorption bands for the hydroxyl (-OH) group and the C=C double bond of the olefinic moiety.[5] For this compound, an additional strong absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid group would be expected. The FTIR spectrum of lupeol acetate, another related compound, shows a sharp carbonyl peak at 1733 cm⁻¹, intense bands for methylene and methyl stretching at 2929 cm⁻¹ and 2855 cm⁻¹, respectively, and a weak band for C=C vibrations at 1662 cm⁻¹.[9]

Signaling Pathways

This compound and its derivatives have been shown to modulate key signaling pathways implicated in cancer and inflammation.

Anti-Cancer Signaling Pathway

Acetyl-lupeolic acid, a derivative of this compound, has been demonstrated to inhibit the Akt signaling pathway in chemoresistant prostate cancer cells. This inhibition leads to a cascade of downstream effects, ultimately inducing apoptosis (programmed cell death) in the cancer cells.

Caption: Anti-cancer signaling pathway of Acetyl-Lupeolic Acid.

This guide provides a foundational understanding of the chemical and structural properties of this compound. Further research is warranted to fully elucidate its physicochemical properties through rigorous experimental determination and to explore its full therapeutic potential.

References

- 1. This compound | 87355-32-6 | MOLNOVA [molnova.com]

- 2. This compound | 87355-32-6 | MDA35532 | Biosynth [biosynth.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound [sigmaaldrich.com]

- 5. DSC and FTIR study on the interaction between pentacyclic triterpenoid lupeol and DPPC membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation, characterization, and encapsulation of a lupeol-rich fraction obtained from the hexanic extract of Coccoloba uvifera L. leaves [explorationpub.com]

- 8. e-nps.or.kr [e-nps.or.kr]

- 9. researchgate.net [researchgate.net]

Spectroscopic Profile of Lupeolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Lupeolic acid (C₃₀H₄₈O₃, Molar Mass: 456.7 g/mol ), a pentacyclic triterpenoid of significant interest for its diverse pharmacological properties.[1][2] The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for ease of reference and comparison. Detailed experimental methodologies are also provided to aid in the replication and validation of these findings.

Spectroscopic Data Summary

The structural elucidation of this compound is critically dependent on the combined interpretation of ¹H NMR, ¹³C NMR, IR, and MS data. The following tables summarize the characteristic spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. The data presented here is a composite from typical findings for the lupeol skeleton, adjusted for the presence of a hydroxyl group at C-3 and a carboxylic acid at C-28.

Table 1: ¹H NMR Spectroscopic Data for this compound (Typical values in CDCl₃, 400 MHz)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~3.20 | dd |

| H-29a | ~4.71 | s |

| H-29b | ~4.58 | s |

| H-19 | ~2.38 | m |

| CH₃-30 | ~1.68 | s |

| CH₃-27 | ~1.03 | s |

| CH₃-26 | ~0.97 | s |

| CH₃-25 | ~0.95 | s |

| CH₃-24 | ~0.82 | s |

| CH₃-23 | ~0.78 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Typical values in CDCl₃, 100 MHz)

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-1 | 38.4 |

| C-2 | 27.4 |

| C-3 | 79.0 |

| C-4 | 38.8 |

| C-5 | 55.3 |

| C-6 | 18.3 |

| C-7 | 34.2 |

| C-8 | 40.8 |

| C-9 | 50.4 |

| C-10 | 37.2 |

| C-11 | 20.9 |

| C-12 | 25.1 |

| C-13 | 38.0 |

| C-14 | 42.8 |

| C-15 | 27.0 |

| C-16 | 35.6 |

| C-17 | 56.4 |

| C-18 | 49.2 |

| C-19 | 48.0 |

| C-20 | 150.9 |

| C-21 | 29.8 |

| C-22 | 39.9 |

| C-23 | 28.0 |

| C-24 | 15.4 |

| C-25 | 16.1 |

| C-26 | 16.0 |

| C-27 | 14.5 |

| C-28 (COOH) | ~180-182 |

| C-29 (CH₂) | 109.4 |

| C-30 (CH₃) | 19.3 |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the key functional groups present in this compound. The spectrum is characterized by absorptions corresponding to hydroxyl, carboxylic acid, and alkene moieties.[3]

Table 3: Key FT-IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3510 - 3300 | O-H stretch (broad) | Hydroxyl & Carboxylic Acid |

| 2945 - 2850 | C-H stretch | Aliphatic (CH, CH₂, CH₃) |

| ~1697 | C=O stretch | Carboxylic Acid |

| ~1640 | C=C stretch | Alkene (Isopropenyl group) |

| 1460 - 1375 | C-H bend | Aliphatic (CH, CH₂, CH₃) |

| ~1250 | C-O stretch | Carboxylic Acid / Alcohol |

| ~883 | =C-H bend (out-of-plane) | Alkene (Isopropenyl group) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, confirming its molecular formula (C₃₀H₄₈O₃). Electrospray ionization (ESI) is a common technique used for this class of compounds.

Table 4: ESI-MS Fragmentation Data for this compound

| m/z (Mass/Charge Ratio) | Interpretation |

| 456.36 | [M]⁺, Molecular ion peak corresponding to C₃₀H₄₈O₃[4] |

| 438 | [M - H₂O]⁺, Loss of a water molecule from the hydroxyl group |

| 411 | [M - COOH]⁺, Loss of the carboxyl group |

| 393 | [M - H₂O - COOH]⁺, Subsequent loss of water and carboxyl group |

Experimental Protocols

The following sections describe standardized methodologies for acquiring the spectroscopic data for this compound and similar pentacyclic triterpenoids.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃; or dimethyl sulfoxide-d₆, DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).[5]

-

Instrumentation : Analyses are performed on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher (e.g., Bruker Avance series).[5][6]

-

Data Acquisition :

-

¹H NMR : A standard single-pulse experiment is conducted to acquire the proton spectrum. Key parameters include a spectral width of approximately 12-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR : A proton-decoupled experiment is used to acquire the carbon spectrum. A wider spectral width (e.g., 0-220 ppm) is required.[7] DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often run to differentiate between CH, CH₂, and CH₃ groups.

-

2D NMR : For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish H-H connectivities and C-H correlations over one to three bonds.[6]

-

FT-IR Spectroscopy Protocol

-

Sample Preparation :

-

Attenuated Total Reflection (ATR) : A small amount of the solid, powdered sample is placed directly onto the ATR crystal (e.g., diamond). This is a rapid and common method for natural products.[8][9]

-

KBr Pellet : Alternatively, 1-2 mg of the sample is finely ground with ~100 mg of dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet.

-

-

Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis (e.g., PerkinElmer Spectrum Two, Bruker VECTOR 22).[6][8]

-

Data Acquisition : The spectrum is typically recorded over the mid-IR range of 4000 to 400 cm⁻¹.[8] A background spectrum of the clean ATR crystal or a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Mass Spectrometry Protocol

-

Sample Preparation : A dilute solution of the sample is prepared (e.g., 1-10 µg/mL) in a high-purity solvent compatible with the ionization source, typically methanol, acetonitrile, or a mixture with water. A trace amount of formic acid or ammonium acetate may be added to promote ionization in positive or negative mode, respectively.

-

Instrumentation : A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer (LC-MS) is commonly used. The mass analyzer can be of various types, such as Time-of-Flight (TOF), Quadrupole, or Orbitrap. Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) are preferred ionization techniques for triterpenoids.[10][11]

-

Data Acquisition :

-

Full Scan Mode : The instrument is set to scan a wide mass range (e.g., m/z 100-1000) to detect the molecular ion and other major fragments.

-

Tandem MS (MS/MS) : To obtain structural information, the molecular ion ([M+H]⁺ or [M-H]⁻) is selected and subjected to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[12] This is crucial for distinguishing between isomers and confirming the structure.

-

Spectroscopic Analysis Workflow

The logical flow for the structural identification and characterization of a natural product like this compound using spectroscopic techniques is illustrated below.

Figure 1. A generalized workflow for the structural analysis of this compound.

References

- 1. This compound | 87355-32-6 | MDA35532 | Biosynth [biosynth.com]

- 2. This compound | 87355-32-6 | MOLNOVA [molnova.com]

- 3. researchgate.net [researchgate.net]

- 4. rjpponline.org [rjpponline.org]

- 5. rsc.org [rsc.org]

- 6. acgpubs.org [acgpubs.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. DSC and FTIR study on the interaction between pentacyclic triterpenoid lupeol and DPPC membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. uab.edu [uab.edu]

The Biological Activities of Lupeolic Acid: A Technical Whitepaper for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Lupeolic acid, a lupane-type pentacyclic triterpenoid, has emerged as a molecule of significant interest in the field of pharmacology. While its parent compound, lupeol, has been extensively studied, this compound and its derivatives are demonstrating a wide array of biological activities that warrant detailed investigation. This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. Due to the nascent stage of research on this compound, this paper also includes pertinent data from studies on the closely related compounds lupeol and acetyl-lupeolic acid to provide a broader context and suggest potential avenues for future research.

Anticancer Activity

This compound and its derivatives have shown promising cytotoxic effects against various cancer cell lines. The primary mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, often mediated through the modulation of key signaling pathways.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the available quantitative data on the anticancer activity of this compound and its related compounds.

| Compound | Cell Line | Cancer Type | IC50 Value | Citation(s) |

| Lupeol | MCF-7 | Breast Cancer | 42.55 µM | [1] |

| MDA-MB-231 | Breast Cancer | 62.24 µM | [1] | |

| HFF (Human Foreskin Fibroblasts) | Normal Cells | 65.9 µM | [1] | |

| MCF-7 | Breast Cancer | 80 µM | [2] | |

| Lupeol Dicarboxylic Acid Monoester Derivative (Compound 2) | A549 | Lung Cancer | 5.78 µM | [3] |

| LAC | Lung Cancer | 2.38 µM | [3] | |

| HepG2 | Liver Cancer | 6.14 µM | [3] | |

| HeLa | Cervical Cancer | 0.00842 µM | [3] | |

| Lupeol Derivatives (Compound 14) | HL-60 | Leukemia | 9.6 µM | [4] |

| HL-60R (MDR) | Leukemia | 14.5 µM | [4] | |

| Lupeol Derivatives (Compound 15) | HL-60 | Leukemia | 21.2 µM | [4] |

| HL-60R (MDR) | Leukemia | 43.2 µM | [4] |

Signaling Pathways in Anticancer Activity

The anticancer effects of lupeol and its derivatives are linked to the modulation of several critical signaling pathways, most notably the PI3K/Akt and NF-κB pathways.

Acetyl-lupeolic acid has been shown to inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation.[5] This inhibition leads to the downstream suppression of mTOR and the activation of apoptotic pathways.

References

- 1. Synthesis, In Vitro and In Silico Analysis of New Oleanolic Acid and Lupeol Derivatives against Leukemia Cell Lines: Involvement of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro evaluation of anticancer potentials of lupeol isolated from Elephantopus scaber L. on MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro antitumor activities of lupeol dicarboxylic acid monoester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. oncotarget.com [oncotarget.com]

The Anti-inflammatory Mechanisms of Lupeolic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lupeolic acid, a pentacyclic triterpenoid found in various medicinal plants, has garnered significant scientific interest for its potent anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory effects of this compound. It details the compound's multifaceted interactions with key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). Furthermore, this guide outlines its influence on the NLRP3 inflammasome and the subsequent reduction in pro-inflammatory mediator production. Experimental protocols for key in vitro and in vivo assays are provided, alongside a compilation of quantitative data to support the mechanistic discussion. Visual representations of signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of this compound's mode of action as a promising anti-inflammatory agent.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. This compound, and its closely related precursor lupeol, have emerged as promising candidates due to their significant anti-inflammatory activities demonstrated in a variety of preclinical models.[1][2] This guide synthesizes the current understanding of the molecular mechanisms through which this compound exerts its anti-inflammatory effects.

Core Anti-inflammatory Mechanisms

This compound's anti-inflammatory effects are attributed to its ability to modulate multiple key signaling pathways and molecular targets involved in the inflammatory cascade.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[3] This leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.

Modulation of the MAPK Signaling Pathway

The MAPK family of proteins, including p38, JNK, and ERK, are crucial for transducing extracellular signals into cellular responses, including the production of inflammatory mediators.[4] this compound has been demonstrated to interfere with the phosphorylation and activation of key kinases within the MAPK cascade.[5] By inhibiting MAPK signaling, this compound can suppress the expression of pro-inflammatory genes at both the transcriptional and post-transcriptional levels.

Attenuation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is critical for cytokine signaling.[6] Upon cytokine receptor activation, JAKs phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and regulate gene expression. This compound has been found to decrease the phosphorylation of STAT1, thereby inhibiting the downstream signaling cascade that leads to the expression of inflammatory mediators.[7]

Suppression of the NLRP3 Inflammasome

The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to suppress the activation of the NLRP3 inflammasome, although the precise mechanism is still under investigation. This inhibition contributes to the overall reduction in pro-inflammatory cytokine levels.

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of Lupeol, a closely related and often interchangeably studied precursor to this compound.

Table 1: In Vitro Inhibition of Inflammatory Mediators and Enzymes by Lupeol

| Target | Cell Type | Stimulant | Lupeol Concentration | Inhibition | Reference |

| TNF-α | Macrophages | Lipopolysaccharide (LPS) | 10-100 µM | Dose-dependent decrease | [3] |

| IL-1β | Macrophages | Lipopolysaccharide (LPS) | 10-100 µM | Dose-dependent decrease | [3] |

| IL-6 | Macrophages | Lipopolysaccharide (LPS) | Not specified | Decrease | [8] |

| Prostaglandin E2 (PGE2) | Macrophages | A23187 | Not specified | Significant reduction | [3] |

| Nitric Oxide (NO) | RAW264.7 cells | Interferon-γ | 300 nM | Suppression | [9] |

| Soybean Lipoxygenase-1 | Enzyme Assay | - | IC50 = 35 µM | - | [3] |

| Myeloperoxidase (MPO) | Human Neutrophils | Not specified | Dose-dependent | Inhibition of release | [10] |

Table 2: In Vivo Anti-inflammatory Effects of Lupeol

| Animal Model | Inflammatory Stimulus | Lupeol Dosage | Effect | Reference |

| Mouse Paw Edema | Carrageenan | 100 mg/kg (oral) | 50% inhibition | [11] |

| Mouse Ear Edema | 12-O-tetradecanoylphorbol-13-acetate (TPA) | 0.5 and 1 mg/ear (topical) | Alleviation of inflammation | [3] |

| Rat Paw Edema | Carrageenan | 100 mg/kg (oral) | Significant anti-inflammatory activity | [12] |

| Mouse Arthritis Model | Not applicable | 12.5–200 mg/kg (oral) | Reduction in CD4+ and CD8+ T cell counts and cytokine levels | [3] |

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

Caption: Key anti-inflammatory signaling pathways modulated by this compound.

Experimental Workflows

Caption: General workflows for Western Blot and ELISA experiments.

Detailed Experimental Protocols

In Vitro Assay: Western Blot Analysis for NF-κB Pathway Proteins

This protocol outlines the procedure for assessing the effect of this compound on the phosphorylation of IκBα and the nuclear translocation of NF-κB p65 in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

-

This compound

-

Lipopolysaccharide (LPS)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-β-actin (cytoplasmic marker)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of this compound for 1-2 hours. Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes.

-

Protein Extraction:

-

For total protein: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

For nuclear and cytoplasmic fractions: Use a commercial kit following the manufacturer's instructions.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 10-12% SDS-PAGE gel and perform electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. After washing with TBST, incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an ECL substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and nuclear proteins to the nuclear loading control (Lamin B1).

In Vitro Assay: ELISA for TNF-α Production

This protocol describes the quantification of TNF-α in the supernatant of this compound-treated and LPS-stimulated macrophages.

Materials:

-

RAW 264.7 cells and culture reagents

-

This compound

-

LPS

-

Human or mouse TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and stop solution)

-

Wash buffer

-

96-well ELISA plate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 24-well plate. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 12-24 hours.

-

Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.

-

ELISA Protocol:

-

Coat a 96-well plate with the capture antibody overnight at 4°C.

-

Wash the plate and block with the provided blocking buffer.

-

Add standards and samples (supernatants) to the wells and incubate.

-

Wash the plate and add the biotinylated detection antibody.

-

Wash again and add streptavidin-HRP.

-

After another wash, add the TMB substrate and incubate in the dark.

-

Stop the reaction with the stop solution.

-

-

Measurement: Read the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve and calculate the concentration of TNF-α in the samples.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rodents

This model is used to evaluate the acute anti-inflammatory activity of this compound.[11]

Materials:

-

Wistar rats or Swiss albino mice

-

This compound

-

Carrageenan (1% w/v in saline)

-

Indomethacin (positive control)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Animal Grouping and Dosing: Divide the animals into groups (vehicle control, positive control, and this compound treatment groups with varying doses). Administer this compound or indomethacin orally or intraperitoneally 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (V0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) (Vt).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:

-

% Inhibition = [1 - (ΔV treated / ΔV control)] x 100

-

Where ΔV = Vt - V0

-

Conclusion

This compound exhibits significant anti-inflammatory properties through a multi-targeted mechanism of action. Its ability to inhibit the NF-κB, MAPK, and JAK/STAT signaling pathways, as well as the NLRP3 inflammasome, underscores its potential as a therapeutic agent for a wide range of inflammatory diseases. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development of this compound and its derivatives as novel anti-inflammatory drugs. Future studies should focus on elucidating the precise molecular interactions, conducting comprehensive preclinical safety and efficacy evaluations, and ultimately translating these promising findings into clinical applications.

References

- 1. Attributes | Graphviz [graphviz.org]

- 2. medium.com [medium.com]

- 3. Lupeol, A Novel Anti-inflammatory and Anti-cancer Dietary Triterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]

- 7. Anti-Inflammatory Effects of Lupeol as a Candidate for New Drug Development [pubmed.ncbi.nlm.nih.gov]

- 8. Modulation of IL-1beta, IL-6 and TNF-alpha secretion and mRNA expression by the trichothecene vomitoxin in the RAW 264.7 murine macrophage cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Extremely potent triterpenoid inducers of the phase 2 response: Correlations of protection against oxidant and inflammatory stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In-depth analysis of lupeol: delving into the diverse pharmacological profile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analgesic and anti-inflammatory potential of Lupeol isolated from Indian traditional medicinal plant Crateva adansonii screened through in vivo and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ricinus - Wikipedia [en.wikipedia.org]

In Vitro Anticancer Properties of Lupeolic Acid and Its Derivatives: A Technical Whitepaper

Executive Summary: Triterpenoids, a class of natural compounds, are gaining significant attention in oncology for their potential as therapeutic agents. Among these, Lupeolic Acid and its acetylated derivative, Acetyl-Lupeolic Acid (ac-LA), have demonstrated notable anticancer properties in various preclinical in vitro models. This document provides a comprehensive technical overview of the cytotoxic and mechanistic aspects of these compounds, focusing on their ability to induce apoptosis, trigger cell cycle arrest, and modulate critical oncogenic signaling pathways. Acetyl-Lupeolic Acid, in particular, emerges as a potent agent that exhibits greater cytotoxicity than its precursor, lupeol, by directly targeting the Akt signaling cascade. This guide synthesizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways to support further research and development in this promising area.

Introduction

This compound is a pentacyclic triterpenoid found in various medicinal plants. While research on this compound itself is emerging, extensive in vitro studies have focused on its derivative, acetyl-lupeolic acid (ac-LA), and the related compound lupeol. These compounds have shown selective and potent anticancer effects against a range of human cancer cell lines. Ac-LA, in particular, has been identified as a more effective cytotoxic agent than lupeol, demonstrating a distinct mechanism of action centered on the allosteric inhibition of the Akt signaling pathway.[1][2] This whitepaper consolidates the current in vitro evidence, presenting the antiproliferative data, mechanisms of action, and relevant experimental methodologies for an audience of researchers and drug development professionals.

Cytotoxic and Antiproliferative Activity

The anticancer potential of a compound is initially quantified by its ability to inhibit cell growth and viability, typically expressed as the half-maximal inhibitory concentration (IC50). In vitro studies reveal that ac-LA is significantly more potent than lupeol across multiple cancer cell lines.

Table 1: Comparative IC50 Values of Acetyl-Lupeolic Acid (ac-LA) and Lupeol in Human Cancer Cell Lines

| Compound | Cell Line | Cancer Type | Incubation Time | IC50 Value (µM) | Reference |

|---|---|---|---|---|---|

| Acetyl-Lupeolic Acid | PC-3 | Prostate | 24 h | 11.3 ± 0.6 | [1][3] |

| PC-3 | Prostate | 72 h | 7.2 ± 0.1 | [1][3] | |

| MIA-PaCa-2 | Pancreatic | 24 h | 8.9 ± 0.3 | [1][3] | |

| MIA-PaCa-2 | Pancreatic | 72 h | 6.2 ± 0.4 | [1][3] | |

| Lupeol | PC-3 | Prostate | 24 h | > 100 | [1][3] |

| MIA-PaCa-2 | Pancreatic | 24 h | 91.6 ± 6.8 | [1][3] | |

| MCF-7 | Breast | 48 h | 42.55 | [4] | |

| MCF-7 | Breast | Not Specified | 80 | [5] | |

| MDA-MB-231 | Breast | 48 h | 62.24 | [4] | |

| A427 | Lung | 48 h | ~25 (Approx.) | [6] |

| | HeLa | Cervical | 48 h | ~100 (Effective Dose) |[7][8] |

Note: Data is presented as mean ± SEM where available. The non-tumorigenic prostate epithelial cell line RWPE-1 was found to be relatively resistant to ac-LA, suggesting a degree of cancer cell specificity.[3]

Mechanisms of Action

The anticancer effects of this compound derivatives are multifaceted, involving the induction of programmed cell death (apoptosis), disruption of the cell division cycle, and interference with key pro-survival signaling pathways.

A primary mechanism for ac-LA is the direct inhibition of the Akt signaling pathway, a central regulator of cell survival, proliferation, and growth.[1][9]

-

Direct Akt Inhibition: Ac-LA allosterically inhibits Akt by binding to its Pleckstrin Homology (PH) domain. This action prevents the recruitment of Akt to the cell membrane, thereby blocking its subsequent phosphorylation and activation.[1][2]

-

Downstream Effects: Inhibition of Akt activation by ac-LA leads to the suppression of downstream targets. This includes reduced activity of the mammalian target of rapamycin (mTOR) and decreased nuclear accumulation of transcription factors such as NF-κB, β-catenin, and c-myc, all of which are critical for cancer cell proliferation and survival.[1][2][9] Lupeol has also been shown to inhibit the mTOR/PI3K/AKT signaling cascade in lung cancer cells.[6]

Both ac-LA and lupeol are potent inducers of apoptosis, primarily through the intrinsic mitochondrial pathway.

-

Mitochondrial Disruption: Treatment with these compounds leads to an increase in reactive oxygen species (ROS) generation and a subsequent loss of the mitochondrial membrane potential (MMP).[1][6][10] This disruption is a critical initiating event in the mitochondrial apoptosis cascade.

-

Regulation of Bcl-2 Family Proteins: Lupeol has been shown to upregulate the pro-apoptotic protein Bax while downregulating the anti-apoptotic proteins Bcl-2 and Bcl-xL.[5][10] This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria.

-

Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase, caspase-3.[10] Activated caspase-3 is responsible for cleaving key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological changes of apoptosis.[7]

This compound derivatives can halt cell cycle progression at different phases, preventing cancer cells from dividing. The specific phase of arrest appears to be cell-type dependent.

-

G2/M Phase Arrest: In MDA-MB-231 breast cancer cells and PC-3 prostate cancer cells, ac-LA and lupeol induce an accumulation of cells in the G2/M phase.[1][10] This arrest is mediated by the inhibition of key G2/M transition proteins, including Cyclin B and cdc25C.[10]

-

S-Phase Arrest: In HeLa cervical cancer cells, lupeol was found to cause cell cycle arrest in the S-phase.[7] This effect was associated with an increased expression of the cyclin-dependent kinase inhibitor p21 and decreased expression of S-phase cyclins.[7]

Experimental Protocols

The following are generalized methodologies for key in vitro assays used to characterize the anticancer properties of compounds like this compound.

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with a range of concentrations of the test compound (e.g., 0-100 µM this compound/ac-LA) for specified time points (24, 48, 72 hours). Include a vehicle control (e.g., 0.5% DMSO).

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using non-linear regression analysis.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with ice-cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 or FL3 channel.

-

Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

-

Cell Seeding and Treatment: Culture and treat cells as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove ethanol. Wash with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the cells using a flow cytometer, measuring the fluorescence intensity of PI.

-

Analysis: Use cell cycle analysis software to model the DNA content histogram and determine the percentage of cells in the sub-G1 (apoptotic), G0/G1, S, and G2/M phases.

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling, apoptosis, and cell cycle regulation.

-

Protein Extraction: Treat cells, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block non-specific binding sites on the membrane using 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Akt, p-Akt, Caspase-3, Bcl-2, Cyclin B1) overnight at 4°C.

-

Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.

Conclusion